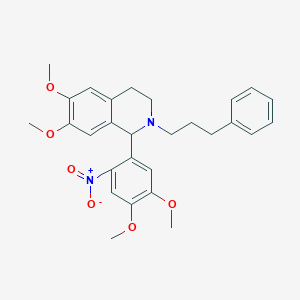![molecular formula C16H22O3 B5094293 3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione](/img/structure/B5094293.png)
3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione is an organic compound that belongs to the class of β-diketones These compounds are characterized by the presence of two keto groups separated by a methylene group The structure of this compound includes a phenoxy group attached to a butyl chain, which is further connected to the pentane-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the alkylation of pentane-2,4-dione with 4-(2-Methylphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-Methylphenol is coupled with a halogenated butyl derivative of pentane-2,4-dione in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反応の分析
Types of Reactions
3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diketone moiety can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: New phenoxy derivatives with different alkyl or acyl groups.
科学的研究の応用
3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic activity in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
作用機序
The mechanism of action of 3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell death .
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)pentane-2,4-dione: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.
3-(4-Nitrophenylazo)pentane-2,4-dione: Contains a nitrophenylazo group, which imparts different electronic properties and reactivity.
3-tert-butyl-2,4-pentanedione: A structurally similar compound with a tert-butyl group instead of the phenoxybutyl chain.
Uniqueness
3-[4-(2-Methylphenoxy)butyl]pentane-2,4-dione is unique due to the presence of the phenoxybutyl chain, which provides distinct electronic and steric properties. This uniqueness allows the compound to interact differently with molecular targets compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-[4-(2-methylphenoxy)butyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-8-4-5-10-16(12)19-11-7-6-9-15(13(2)17)14(3)18/h4-5,8,10,15H,6-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBKHJAKPOYABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCC(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![CYCLOPENTYL[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5094212.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5094218.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5094251.png)
![N-cyclopropyl-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5094257.png)
![methyl 2-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5094265.png)
![3-(4-chlorophenyl)-5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5094273.png)

![2-(1-Methylpiperidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-ol;iodide](/img/structure/B5094291.png)
![6-(4-Isopropylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5094303.png)
![Ethyl 4-[[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carbonyl]amino]benzoate](/img/structure/B5094305.png)
![4-(allylthio)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5094310.png)
![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5094318.png)
![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5094320.png)
